molecular formula C28H24ClN3O2S B3223002 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1216632-11-9

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride

Cat. No.: B3223002
CAS No.: 1216632-11-9
M. Wt: 502 g/mol
InChI Key: ZNILPJYOYJQMGZ-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C28H24ClN3O2S and its molecular weight is 502 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-phenoxybenzamide hydrochloride, has been suggested to be a potential inhibitor of 5-LOX and collagen prolyl-4-hydroxylase . These enzymes play crucial roles in inflammatory responses and collagen synthesis, respectively.

Mode of Action

The compound interacts with its targets by binding to specific amino acids in the active sites of the enzymes. For instance, it has been found to interact with lipophilic amino acids such as LEU4607, ILE406, ALA410 . This binding inhibits the enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of 5-LOX and collagen prolyl-4-hydroxylase affects several biochemical pathways. The inhibition of 5-LOX can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses . On the other hand, the inhibition of collagen prolyl-4-hydroxylase can lead to a reduction in collagen synthesis , affecting tissue repair and remodeling processes.

Result of Action

The compound’s action results in significant cellular effects. For instance, it has been observed to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases (especially the G0/G1 phase) . This indicates that the compound may affect cell proliferation and growth.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S.ClH/c29-17-25-24-15-16-31(18-20-7-3-1-4-8-20)19-26(24)34-28(25)30-27(32)21-11-13-23(14-12-21)33-22-9-5-2-6-10-22;/h1-14H,15-16,18-19H2,(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNILPJYOYJQMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.